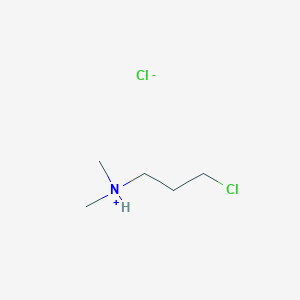

3-Dimethylaminopropylchloride hydrochloride

Description

Properties

IUPAC Name |

3-chloro-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQNMDZRCXJETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-54-6 (Parent) | |

| Record name | Dimethylaminopropyl chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022227 | |

| Record name | Dimethylaminopropyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-04-5 | |

| Record name | 3-(Dimethylamino)propyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminopropyl chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5407-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylaminopropyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4031FU3Q6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Dimethylaminopropylchloride Hydrochloride (CAS: 5407-04-5)

Introduction

3-Dimethylaminopropylchloride hydrochloride, commonly referred to as DMPC or (3-chloropropyl)dimethylamine hydrochloride, is a bifunctional organic compound of significant interest to the pharmaceutical, agricultural, and specialty chemical industries.[1] Its structure, featuring a reactive primary alkyl chloride and a tertiary amine, makes it a versatile and crucial building block for introducing the dimethylaminopropyl moiety into a wide array of more complex molecules.[2] In the realm of drug discovery and development, DMPC serves as a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), particularly within the classes of tricyclic antidepressants, antipsychotics, and antihistamines.[3][4]

This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of properties to explore the causality behind its reactivity, practical considerations for its use in synthesis, and the analytical methodologies required to ensure its quality and control its presence as a potential genotoxic impurity.

Physicochemical Properties and Structural Analysis

This compound is a white to off-white, crystalline powder.[4] A critical characteristic for handling and storage is its hygroscopic nature, necessitating protection from atmospheric moisture.[5] The hydrochloride salt form enhances the compound's stability and confers high solubility in water and polar solvents like ethanol, which is advantageous for its use in various reaction conditions.[2]

Core Data and Identifiers

A summary of the key physical and chemical properties of DMPC is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5407-04-5 | [1] |

| Molecular Formula | C₅H₁₃Cl₂N | [6] |

| Molecular Weight | 158.07 g/mol | [4] |

| Appearance | White to yellowish crystalline powder | [1] |

| Melting Point | 140-143 °C | [7] |

| Boiling Point | 130.7 °C at 760 mmHg | [1] |

| Solubility | Soluble in water (~2000 g/L) | [1] |

| pKa (estimated) | ~8-9 (for the protonated amine) | Inferred from parent amine pKa[8] |

| Storage | Refrigerator, under inert gas, protected from moisture | [1] |

Structural Rationale for Reactivity

The synthetic utility of DMPC is derived directly from its bifunctional nature. The molecule contains two key reactive sites whose behavior must be understood and controlled during synthesis.

-

The Alkyl Chloride: This is a primary chloride, making the terminal carbon atom an electrophilic center susceptible to nucleophilic attack. It is the primary site for forming new carbon-heteroatom bonds.

-

The Tertiary Amine: In its hydrochloride salt form, the amine is protonated and non-nucleophilic. However, upon neutralization with a base, the free tertiary amine's lone pair of electrons becomes available, rendering it a nucleophile or a base.

This duality is the cornerstone of its application. In most synthetic applications, the amine is deprotonated in situ or in a prior step to unmask its nucleophilic or basic character, while the alkyl chloride serves as the electrophile for the desired bond formation.

Chemical Reactivity and Synthetic Applications

The primary chemical function of DMPC is as an alkylating agent, specifically for introducing a three-carbon dimethylamino "linker" or "side chain." This is achieved through a nucleophilic substitution reaction, typically following an SN2 mechanism.

Mechanism of Action: Nucleophilic Substitution

Before reaction, the DMPC hydrochloride salt is typically neutralized with a suitable base (e.g., NaOH, Na₂CO₃, or an organic amine) to generate the free base, 3-chloro-N,N-dimethylpropan-1-amine. This free amine is the active alkylating agent. The reaction proceeds via a classical SN2 pathway where a nucleophile (Nu:⁻) attacks the carbon atom bearing the chlorine, displacing the chloride ion as the leaving group.

}

SN2 Nucleophilic Substitution Mechanism of DMPC (free base).

The choice of nucleophile dictates the final product, and DMPC is reactive towards a broad range of O-, N-, S-, and C-nucleophiles.

Key Applications in Pharmaceutical Synthesis

The dimethylaminopropyl side chain is a common structural motif in many centrally acting drugs, where it is believed to play a role in receptor binding and modulating physicochemical properties like solubility and pKa.

Examples of APIs Synthesized Using DMPC:

-

Tricyclic Antidepressants:

-

Amitriptyline: DMPC is used to alkylate the dibenzocycloheptadiene core.

-

Imipramine: DMPC alkylates the iminodibenzyl nucleus.

-

Clomipramine: Similar to imipramine, DMPC alkylates the chlorinated iminodibenzyl core.[3]

-

-

Antipsychotics:

-

Chlorpromazine: DMPC is used to alkylate the nitrogen atom of the phenothiazine ring system.[3]

-

-

Other CNS Drugs & Antihistamines:

Comparative Insight: The C3 vs. C2 Linker

In drug design, a common alternative to the C3 linker provided by DMPC is the C2 (ethyl) linker, often sourced from 2-dimethylaminoethyl chloride. The choice between a two-carbon and a three-carbon chain is a critical decision in medicinal chemistry:

-

Conformational Flexibility: A propyl (C3) chain offers greater conformational flexibility than an ethyl (C2) chain. This increased rotational freedom can be crucial for allowing the terminal dimethylamino group to achieve an optimal binding orientation within a receptor pocket, potentially leading to higher affinity and potency. The side chains of tricyclic antidepressants are a classic example where the C3 linker is essential for activity.

-

Intramolecular Reactions: The C2 analogue, 2-dimethylaminoethyl chloride, is known to readily cyclize to form a highly reactive aziridinium ion intermediate, especially at neutral pH. In contrast, the C3 chain of DMPC does not favor the formation of the corresponding four-membered azetidinium ring, leading to greater stability and more predictable reactivity as a direct SN2 alkylating agent. This distinction is vital for process control and impurity profiling.

Synthesis and Manufacturing Protocols

The industrial synthesis of DMPC typically starts from readily available precursors. Two common, scalable routes are outlined below.

Protocol 1: From 3-Dimethylamino-1-propanol

This is a widely used laboratory and industrial method involving the chlorination of an amino alcohol. The use of thionyl chloride (SOCl₂) is common.

}

Synthesis of DMPC from 3-Dimethylamino-1-propanol.

Step-by-Step Methodology: [4][6]

-

Reaction Setup: A solution of 3-dimethylamino-1-propanol (1.0 eq.) is prepared in a suitable anhydrous solvent, such as chloroform, in a reactor equipped for stirring, cooling, and reflux.

-

Reagent Addition: The solution is cooled to 0 °C using an ice bath. Thionyl chloride (approx. 1.2 eq.) is added dropwise, maintaining the temperature at 0 °C to control the exothermic reaction and evolution of SO₂ and HCl gas.

-

Reaction: After the addition is complete, the reaction mixture is gradually warmed and then heated to reflux (approx. 60-65 °C for chloroform) and maintained for several hours (e.g., 5 hours) to ensure complete conversion.

-

Work-up and Isolation: The mixture is cooled to room temperature. The solvent is removed under reduced pressure (distillation).

-

Purification: The resulting crude product is purified by washing or slurrying with a non-polar solvent system (e.g., a mixture of dichloromethane and petroleum ether) to remove impurities, followed by filtration and drying to yield the final DMPC product as a solid.[6]

Causality Insight: The use of thionyl chloride directly converts the hydroxyl group into a good leaving group and provides the chloride ion, accomplishing the substitution in one pot. The hydrochloride salt forms spontaneously from the HCl generated during the reaction.

Protocol 2: From Allyl Chloride and Dimethylamine

This route builds the molecule from smaller fragments via an addition reaction followed by hydrochlorination.

Step-by-Step Methodology: [6]

-

Aza-Michael Addition: Allyl chloride (referred to as chloropropene) and a solvent like toluene are charged to a reactor. A catalyst (e.g., diatomite) is added. Dimethylamine gas is then introduced into the mixture at a controlled temperature (e.g., 45 °C) over several hours.

-

Reaction Monitoring: The reaction is monitored (e.g., by GC) until the consumption of allyl chloride is complete.

-

Work-up: The reaction product is worked up, which may involve distillation to remove solvent and unreacted starting materials, followed by an aqueous wash and filtration to remove the catalyst.

-

Salification: Hydrochloric acid is added to the organic layer to adjust the pH to acidic (e.g., pH 2-3), which protonates the tertiary amine and forms the hydrochloride salt, causing it to precipitate or be isolated.

-

Isolation: The solid product is collected by filtration and dried.

Expertise Note: This method avoids the use of thionyl chloride but requires careful handling of gaseous dimethylamine and control of the addition reaction to ensure good selectivity and yield.

Analytical Methods and Quality Control

As a starting material for APIs, the purity and identity of DMPC are critical. Furthermore, due to its classification as a potential genotoxic impurity (GTI), highly sensitive methods are required to detect its presence in final drug substances.

Purity Assay (Titrimetry)

The purity of DMPC can be reliably determined using standard titrimetric methods, which provide a self-validating system for assay.

-

Argentometric Titration: This method quantifies the total chloride content (both ionic and covalent, after hydrolysis). A known weight of the sample is dissolved, and any covalent chloride is hydrolyzed (e.g., with sodium hydroxide). The solution is then titrated with a standardized solution of silver nitrate (AgNO₃). The endpoint, where all chloride ions have precipitated as AgCl, can be detected potentiometrically. Purity of ≥98.0% is often specified.

-

Nonaqueous Titration: This method specifically assays the amine hydrochloride content. The sample is dissolved in a nonaqueous solvent (e.g., glacial acetic acid), and titrated with a standardized solution of a strong acid in a nonaqueous medium, such as perchloric acid in acetic acid. The endpoint is determined potentiometrically. This method quantifies the basicity of the molecule and is orthogonal to the chloride titration.

Identification and Impurity Profiling (Chromatography)

Gas Chromatography (GC) is the preferred method for both identification and the detection of trace-level impurities, including DMPC itself when it is an impurity in a final drug product.

Example GC-MS/MS Protocol for DMPC Detection:

-

Objective: To detect and quantify DMPC as a genotoxic impurity in an API like Clomipramine Hydrochloride.

-

Sample Preparation:

-

Accurately weigh ~100 mg of the API into a separating funnel.

-

Add 5 mL of 4% sodium hydroxide solution to neutralize the API hydrochloride and the DMPC hydrochloride impurity, converting DMPC to its free base.

-

Add 10 mL of a suitable organic solvent (e.g., dichloromethane) and shake to extract the DMPC free base into the organic layer.

-

Transfer the organic layer to a headspace vial and dry it with sodium sulfate.

-

Inject an aliquot of the prepared sample into the GC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: DB-624 (30m x 0.25mm x 1.4µm) or similar phase suitable for amine analysis.

-

Carrier Gas: Helium at a constant flow (e.g., 1.0 mL/min).

-

Oven Program: A gradient program is used, for example: start at 40°C, hold for a period, then ramp up to a higher temperature (e.g., 240°C) to elute all components.

-

Detector: Mass Spectrometer (MS or MS/MS) for high specificity and sensitivity. Key mass fragments for DMPC (free base, M.W. 121.61) would be monitored, such as m/z 121, 58, and 42.

-

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Safety, Handling, and Toxicology

Hazard Identification and Safe Handling

DMPC is classified as a hazardous substance and requires careful handling.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It is also a suspected mutagen.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5]

Toxicological Profile: Mutagenicity and Genotoxicity

The primary toxicological concern for DMPC, especially in the context of drug development, is its potential as a genotoxic and mutagenic agent. As an alkylating agent, it has the ability to covalently modify DNA.

Mechanism of Mutagenicity:

Monofunctional alkylating agents like DMPC react with nucleophilic centers in DNA bases. The most common site of alkylation is the N7 position of guanine. This modification can lead to DNA damage through several pathways:

-

Miscoding: The alkylated guanine base can be misread during DNA replication, leading to incorrect base pairing (e.g., pairing with thymine instead of cytosine). If not repaired, this results in a point mutation in the subsequent round of replication.

-

DNA Strand Breaks: The cell's DNA repair machinery may attempt to remove the damaged base. This repair process can sometimes lead to the formation of single- or double-strand breaks in the DNA backbone, which are highly cytotoxic lesions.

}

Mechanism of DNA Alkylation by DMPC and its Consequences.

Toxicology studies have shown that DMPC is mutagenic in certain bacterial reverse mutation assays (Ames test), particularly in strains sensitive to base-pair substitutions like TA100 and TA1535.[5] This activity classifies it as a substance that requires strict control under ICH M7 guidelines when it is a potential impurity in a pharmaceutical product.

Conclusion

This compound is more than a simple chemical intermediate; it is a precisely designed molecular tool that has enabled the synthesis of some of the most important drugs in modern medicine. Its value lies in the predictable reactivity of its primary alkyl chloride group, which, when coupled with the latent basicity of its tertiary amine, provides a robust method for introducing the critical dimethylaminopropyl side chain. For the research and development scientist, a thorough understanding of its properties, synthetic routes, and analytical controls is paramount. Mastery of its application requires not only knowledge of reaction protocols but also an appreciation for its inherent reactivity, stability profile, and toxicological characteristics. By applying the principles and methodologies outlined in this guide, scientists can effectively and safely leverage this versatile building block to advance the frontiers of drug discovery and chemical innovation.

References

- 3-AMINOPROPYLDIMETHYLAMINE CAS N°: 109-55-7. ([Link])

- Kumar, R., et al. (2021). method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 9(3), 121-131. ([Link])

- Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). Molecules, 25(15), 3463. ([Link])

- 3-Dimethylaminopropyl chloride hydrochloride (65% aqueous solution) | CAS 5407-04-5. Arran Chemical Company. ([Link])

- the toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage.

- 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. ([Link])

- 3-Dimethylaminopropyl Chloride Hydrochloride. ChemBK. ([Link])

- The reaction of 3-(acrylamidopropyl)trimethylammonium chloride with a cysteine residue in a peptide.

- Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride.

- Cas 5407-04-5,this compound. lookchem. ([Link])

Sources

- 1. Cas 5407-04-5,this compound | lookchem [lookchem.com]

- 2. CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochlor… [cymitquimica.com]

- 3. 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5 [ganeshremedies.com]

- 4. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. lcms.cz [lcms.cz]

- 9. 3-Dimethylaminopropyl chloride hydrochloride (65% aqueous solution) | CAS 5407-04-5 - Arran Chemical Company [arranchemical.ie]

3-Dimethylaminopropylchloride hydrochloride molecular weight

An In-Depth Technical Guide to the Molecular Weight of 3-Dimethylaminopropylchloride Hydrochloride

This guide provides a comprehensive analysis of the molecular weight of this compound (DMAPCl-HCl), a critical parameter for researchers, scientists, and professionals in drug development. Moving beyond a simple numerical value, we will explore the fundamental basis of this property, its calculation, and its significance in practical laboratory applications.

This compound, identified by the CAS Number 5407-04-5, is a vital chemical intermediate.[1][2][3][4] It is a white to yellowish crystalline powder that is soluble in water.[2] In the pharmaceutical industry, it serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antipsychotics and antispasmodic drugs.[3] Its precise molecular weight is fundamental for accurate stoichiometric calculations in these synthetic processes, ensuring reaction efficiency and purity of the final product.

The Significance of Molecular Weight in Research and Development

In any chemical synthesis or analysis, molecular weight (MW) is a cornerstone property. It represents the mass of one mole of a substance, typically expressed in grams per mole ( g/mol ). For the drug development professional, an accurate understanding of MW is non-negotiable for several reasons:

-

Stoichiometric Precision : All synthetic reactions depend on the molar ratios of reactants. Calculating the required mass of DMAPCl-HCl for a reaction is directly dependent on its molecular weight. Errors in this value can lead to incomplete reactions, undesirable side products, and reduced yields.

-

Solution Preparation : The preparation of solutions with a specific molarity (moles per liter) is a daily task in research. The molecular weight is the direct conversion factor between the mass of the solute (in grams) and the number of moles.

-

Analytical Characterization : Techniques like mass spectrometry experimentally determine the mass-to-charge ratio of a molecule, providing a direct verification of the theoretical molecular weight and confirming the identity and purity of a synthesized compound.

Chemical Formula and Structure

To calculate the molecular weight, one must first establish the precise chemical formula. This compound is the hydrochloride salt of 3-chloro-N,N-dimethylpropan-1-amine. Its structure consists of a propyl chain with a chlorine atom at one end and a dimethylamino group at the other, which is protonated to form a salt with a chloride ion.

The molecular formula is consistently cited as C5H13Cl2N .[1][5][6] This formula accounts for all atoms in the compound: the organic cation (C5H12ClN)+ and the chloride anion (Cl-).

Below is a diagram illustrating the connectivity of the atoms within the molecule.

Sources

- 1. CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochlor… [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5 [ganeshremedies.com]

- 4. scbt.com [scbt.com]

- 5. 3-(Dimethylamino)propyl chloride hydrochloride | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Dimethylaminopropylchloride Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Dimethylaminopropylchloride hydrochloride (DMPAC), a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), presents a solubility profile that is critical to its application in organic synthesis. This guide provides a comprehensive analysis of the solubility of DMPAC in various organic solvents. By synthesizing theoretical principles with available empirical data and robust experimental protocols, this document serves as a vital resource for optimizing reaction conditions, enhancing process efficiency, and ensuring the safe and effective use of this versatile compound. We will explore the physicochemical properties of DMPAC that govern its solubility, present a compilation of known solubility data, and detail a rigorous, self-validating methodology for the experimental determination of its solubility.

Introduction to this compound (DMPAC)

This compound (CAS 5407-04-5), with the chemical formula C₅H₁₃Cl₂N, is a white to off-white crystalline solid.[1][2] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1][3] DMPAC is a key building block in the synthesis of a wide array of pharmaceuticals, including antidepressants, antipsychotics, and antihistamines.[4] Its utility stems from its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine that can be readily manipulated in synthetic pathways. A thorough understanding of its solubility in various organic media is paramount for chemists and chemical engineers in designing, scaling up, and optimizing synthetic routes.

Theoretical Framework for DMPAC Solubility

The solubility of an ionic compound like this compound in organic solvents is governed by a complex interplay of factors, primarily dictated by the principle of "like dissolves like."[5] As a salt, DMPAC exists as a positively charged dimethylaminopropylammonium cation and a chloride anion. Its dissolution in a solvent requires the disruption of the crystal lattice energy and the subsequent solvation of these ions by the solvent molecules.

The key factors influencing the solubility of DMPAC include:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. The polarity of a solvent is often quantified by its dielectric constant. Solvents with high dielectric constants are better able to shield the electrostatic attraction between the cation and anion, facilitating their separation and solvation.

-

Protic vs. Aprotic Solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol) possess a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can form strong hydrogen bonds. These solvents are particularly adept at solvating both the cation and the anion of DMPAC.

-

Polar Aprotic Solvents (e.g., N,N-Dimethylformamide (DMF), acetonitrile, acetone) have a significant dipole moment but lack O-H or N-H bonds. They can effectively solvate cations through dipole-ion interactions but are less effective at solvating anions compared to protic solvents.

-

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role. The ammonium cation of DMPAC can act as a hydrogen bond donor, while the chloride anion can act as a hydrogen bond acceptor. Solvents capable of engaging in hydrogen bonding will generally exhibit higher solubility for DMPAC.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. However, this is not universally true and must be determined experimentally.

The interplay of these factors determines the extent to which DMPAC will dissolve in a given organic solvent.

Solubility Profile of this compound

A comprehensive review of available literature and chemical supplier data provides the following qualitative and quantitative solubility information for DMPAC. It is crucial to note that while qualitative descriptors are widely reported, precise quantitative data in a broad range of organic solvents at specified temperatures remains scarce.

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Type | Qualitative Solubility | Quantitative Solubility (at 25 °C unless noted) |

| Polar Protic | Water | Protic | Soluble[3][6][7][8][9][10][11] | ~100 g/L (400 mg in 4 mL)[2][12] |

| Methanol | Protic | Soluble[6][9] | Data not available | |

| Ethanol | Protic | Soluble[6] | Data not available | |

| Isopropanol | Protic | Data not available | Data not available | |

| Glacial Acetic Acid | Protic | Sparingly soluble[9] | Data not available | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Aprotic | Very soluble[9] | Data not available |

| Acetonitrile | Aprotic | Data not available | Data not available | |

| Acetone | Aprotic | Data not available | Data not available | |

| Non-Polar/Slightly Polar | Dichloromethane (DCM) | Aprotic | Data not available | Data not available |

| Chloroform | Aprotic | Very slightly soluble[9] | Data not available |

Anomalous Data Point: Several chemical supplier databases report a solubility of "2000 g/L" for DMPAC without specifying the solvent.[3][7] Due to the lack of a specified solvent and the exceptionally high value, this data point should be treated with extreme caution and is not recommended for practical application without further verification.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

To obtain reliable and reproducible solubility data, a rigorous experimental protocol is essential. The following method is based on the isothermal equilibrium technique, which is considered the gold standard for determining thermodynamic (or equilibrium) solubility. This protocol incorporates self-validating steps to ensure the accuracy and integrity of the results.

Principle

An excess of the solid solute (DMPAC) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the filtrate is determined using a validated analytical method.

Materials and Equipment

-

This compound (of known purity)

-

Anhydrous organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Vials with screw caps and PTFE-lined septa

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, GC-MS)

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of DMPAC that is in significant excess of its estimated solubility into a series of vials.

-

Precisely add a known volume of the desired organic solvent to each vial.

-

-

Equilibration (Self-Validating Step):

-

Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples to ensure continuous mixing of the solid and liquid phases.

-

To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points. This time-course sampling is a critical self-validating step.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the validated analytical method.

-

Analyze the concentration of DMPAC in the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) method. The analytical method itself must be validated for linearity, accuracy, and precision.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S = C × DF Where:

-

C is the concentration of the diluted sample determined by the analytical method.

-

DF is the dilution factor.

-

-

Causality and Practical Implications for Researchers

The solubility of DMPAC directly impacts its utility in various applications:

-

Reaction Medium Selection: For homogeneous reactions, a solvent that completely dissolves DMPAC and other reactants is required. Based on the available data, polar aprotic solvents like DMF are excellent choices, while polar protic solvents like methanol and ethanol are also suitable. For reactions where DMPAC is a limiting reagent, even solvents in which it is only sparingly soluble might be used, though this could lead to slower reaction rates.

-

Work-up and Purification: The differential solubility of DMPAC can be exploited during product purification. For instance, if the desired product is soluble in a non-polar solvent in which DMPAC is insoluble, the product can be extracted, leaving the unreacted DMPAC behind.

-

Crystallization and Recrystallization: The choice of solvent system is critical for the purification of DMPAC by crystallization. A solvent should be selected in which DMPAC is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Safety and Handling: Given that DMPAC is hygroscopic, using anhydrous solvents and handling the compound under an inert atmosphere is recommended to prevent the introduction of water, which can affect its solubility and reactivity.

Conclusion

This compound is a crucial chemical intermediate whose solubility is a key parameter for its effective use. While it is well-established that DMPAC is soluble in water and polar organic solvents, there is a notable lack of precise, quantitative data in the public domain. This guide has provided a theoretical framework for understanding its solubility behavior, a compilation of the available qualitative and quantitative data, and a robust, self-validating experimental protocol for the accurate determination of its thermodynamic solubility. By employing the methodologies outlined herein, researchers and drug development professionals can generate reliable solubility data, leading to more efficient process development, improved reaction yields, and greater control over synthetic outcomes.

References

- 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE 5407-04-5 wiki. (n.d.).

- Premium 3-Dimethylaminopropyl Chloride Hydrochloride. (n.d.). Sontara Organo Industries.

- 3-Dimethylaminopropyl Chloride Hydrochloride. (n.d.). ChemBK.

- Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. (n.d.). National Toxicology Program.

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.

- Acquire 3-Dimethylaminopropyl Chloride Hydrochloride at Attractive Prices - 99% Pure Pharmaceutical Intermediate. (n.d.). Sontara Organo Industries.

- 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. (n.d.). Shivalik Rasayan.

- 3-(Dimethylamino)propyl chloride hydrochloride | C5H13Cl2N | CID 94308. (n.d.). PubChem.

- Development and validation of a RP-HPLC method for determination of solubility of furosemide. (2015). ResearchGate.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor.

- Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. (1995). National Toxicology Program.

- the toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage. (n.d.). National Toxicology Program.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation.

- Solubility Data Series. (n.d.). IUPAC.

- N-(3-Chloropropyl)-N,N-dimethylammonium chloride | C5H13Cl2N | CID 11105619. (n.d.). PubChem.

- This compound, 99%, 5407-04-5. (n.d.). Otto Chemie Pvt. Ltd.

- This compound, 99%. (n.d.). Otto Chemie Pvt. Ltd.

- Solubility of Organic Compounds. (2023).

Sources

- 1. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [amp.chemicalbook.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE CAS#: 5407-04-5 [m.chemicalbook.com]

- 4. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. [2203.06544] Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach [arxiv.org]

- 8. echemi.com [echemi.com]

- 9. CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochlor… [cymitquimica.com]

- 10. Acquire 3-Dimethylaminopropyl Chloride Hydrochloride at Attractive Prices - 99% Pure Pharmaceutical Intermediate [sontaraorgano.in]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. 3-(Dimethylamino)propyl chloride hydrochloride | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Dimethylaminopropylchloride hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3-Dimethylaminopropylchloride Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (DMP-HCl), CAS Number 5407-04-5, is a pivotal bifunctional reagent extensively utilized as a chemical intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and other fine chemicals. Its utility is rooted in its distinct chemical architecture, featuring a reactive primary alkyl chloride and a tertiary amine. This guide provides a comprehensive examination of the core mechanism of action of DMP-HCl, focusing on its role as an alkylating agent. We will dissect the conversion to its reactive free base form and the subsequent nucleophilic substitution reactions that are central to its synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough grounding in the causality behind its synthetic utility.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of organic synthesis and pharmaceutical development, the efficiency and success of a multi-step synthesis often hinge on the strategic selection of key building blocks. This compound is a prime example of such a critical intermediate.[1][2] It is a white to off-white crystalline solid, typically supplied as a hydrochloride salt to enhance its stability and handling properties.[2][3] The true synthetic potential of DMP-HCl is unlocked upon its conversion to the free base, 3-dimethylaminopropyl chloride. This molecule's bifunctional nature—a reactive alkyl halide at one end and a tertiary amine at the other—makes it an invaluable tool for introducing the dimethylaminopropyl moiety into target structures.[2][4] This functional group is a common feature in numerous drug classes, including tricyclic antidepressants (e.g., Amitriptyline, Imipramine, Doxepin), antipsychotics (e.g., Chlorpromazine), and antihistamines, where it is often crucial for modulating the pharmacological activity and pharmacokinetic profile of the API.[3][5][6][7]

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The hydrochloride salt form makes the compound highly soluble in water and other polar solvents, a key consideration for both reaction setup and downstream purification processes.[2][8] Its hygroscopic nature necessitates storage in a cool, dry place to prevent degradation.[3][8]

| Property | Value | Source(s) |

| CAS Number | 5407-04-5 | [3][8] |

| Molecular Formula | C₅H₁₃Cl₂N or (CH₃)₂N(CH₂)₃Cl·HCl | [8][9][10] |

| Molecular Weight | 158.07 g/mol | [3][8][9] |

| Appearance | White to yellowish crystalline powder | [3][6][11] |

| Melting Point | 140-143 °C or 187-190 °C (values vary) | [3][9][12] |

| Water Solubility | Soluble (e.g., 2000 g/L) | [3] |

| Sensitivity | Hygroscopic | [3] |

The Core Mechanism of Action: A Tale of Two Functional Groups

The primary mechanism of action for DMP-HCl in chemical synthesis is its function as an alkylating agent through a nucleophilic substitution reaction .[13][14] However, the compound as supplied (the hydrochloride salt) is not the active species. The protonated tertiary amine is unreactive as a nucleophile and stabilizes the molecule. The first and most critical step in any synthesis utilizing DMP-HCl is its conversion to the corresponding free base, N,N-dimethyl-3-chloropropylamine.

Activation: From Stable Salt to Reactive Free Base

The hydrochloride salt is stable and easy to handle. To initiate its reactivity, the tertiary amine must be deprotonated using a suitable base. This is a simple acid-base reaction.

Causality Behind Experimental Choice: The choice of base is critical. A base strong enough to deprotonate the dimethylammonium ion (pKa typically ~9-10) but not so strong as to cause unwanted side reactions (like elimination) is preferred. Common choices include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), or organic bases like triethylamine (Et₃N). The reaction is often performed in a biphasic system or in a solvent where the free base is soluble, allowing the reaction to proceed.

Caption: Activation of DMP-HCl to its reactive free base form.

The Main Event: Nucleophilic Aliphatic Substitution (Sₙ2)

Once the free base is generated, the molecule acts as a classic electrophile. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to attack by a nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

In this step, a nucleophile (Nu:⁻)—such as an anion of a phenol, a thiol, a deprotonated amine, or a carbanion—attacks the electrophilic carbon, displacing the chloride ion, which serves as a good leaving group. This forms a new carbon-nucleophile bond.

Causality Behind Experimental Choice: Sₙ2 reactions are favored by polar aprotic solvents (e.g., DMF, DMSO, Acetone) that can solvate the cation of the nucleophilic salt but do not solvate the nucleophile itself, thus enhancing its reactivity. Anhydrous conditions are often required to prevent the nucleophile from being protonated by water.

Caption: The Sₙ2 mechanism of 3-dimethylaminopropyl chloride.

This bifunctional reactivity is the cornerstone of DMP-HCl's utility, allowing for the straightforward installation of the dimethylaminopropyl "tail," which is a key pharmacophore in many centrally acting drugs.[4]

Field-Proven Application: Synthesis of an Imipramine Intermediate

To illustrate the practical application of this mechanism, we will outline a validated protocol for the alkylation of iminodibenzyl, a key step in the synthesis of the tricyclic antidepressant Imipramine.

Experimental Protocol: Alkylation of Iminodibenzyl

This protocol demonstrates a self-validating system where reaction choices directly influence yield and purity.

Objective: To synthesize 5-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine.

Reagents & Equipment:

-

Iminodibenzyl

-

This compound (DMP-HCl)

-

Sodium amide (NaNH₂)

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser, nitrogen inlet, and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Deprotonation of Nucleophile (Trustworthiness Pillar):

-

Step: In a flame-dried, nitrogen-purged round-bottom flask, dissolve iminodibenzyl in anhydrous toluene. Add sodium amide (NaNH₂), a very strong base, portion-wise at room temperature.

-

Causality: Iminodibenzyl's secondary amine is a weak nucleophile. It must be deprotonated to form the highly nucleophilic iminodibenzyl anion. Sodium amide is used because its pKa is high enough to ensure complete deprotonation, driving the reaction forward. Anhydrous conditions are critical as NaNH₂ reacts violently with water.

-

-

Activation of DMP-HCl and Alkylation (Core Mechanism):

-

Step: In a separate flask, suspend DMP-HCl in toluene and add a stoichiometric amount of a suitable base (e.g., aqueous NaOH) to generate the free base. Separate the organic layer containing the free base and dry it.

-

Step: Slowly add the toluene solution of the free base (N,N-dimethyl-3-chloropropylamine) to the solution of the iminodibenzyl anion.

-

Step: Heat the reaction mixture to reflux (approx. 110°C) for several hours.

-

Causality: The addition of the free base initiates the Sₙ2 reaction. Heating is required to provide the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing in toluene provides a controlled, constant temperature.

-

-

Reaction Monitoring & Workup:

-

Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iminodibenzyl spot has disappeared.

-

Step: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water to destroy any unreacted sodium amide.

-

Step: Perform a liquid-liquid extraction. Wash the organic layer with water and then brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Validation:

-

Step: Remove the solvent under reduced pressure to yield the crude product.

-

Step: Purify the crude product by vacuum distillation or column chromatography to obtain the pure desired product. The purity can be validated by NMR and mass spectrometry.

-

Caption: Experimental workflow for the synthesis of an Imipramine precursor.

Safety and Handling

As a member of the nitrogen mustard class of compounds, DMP-HCl and its free base are alkylating agents and should be handled with care.[13][14] It is considered toxic upon inhalation, ingestion, or skin contact and may cause severe irritation or burns.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The mechanism of action of this compound is a classic and elegant example of leveraging fundamental organic chemistry principles for complex molecular synthesis. Its utility is not merely in the presence of its two functional groups, but in the ability to control their reactivity sequentially. By starting with a stable, easy-to-handle salt, researchers can generate the potent alkylating free base in situ or in a preparatory step, allowing for the clean and efficient installation of the dimethylaminopropyl moiety. This bifunctional strategy has proven indispensable in the pharmaceutical industry, forming the backbone of numerous essential medicines. A thorough understanding of its activation and subsequent Sₙ2 reactivity is therefore essential for any scientist working in drug discovery and development.

References

- The Crucial Role of 3-Dimethylaminopropylchloride HCl in Drug Synthesis. Vertex AI Search.

- CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochloride. CymitQuimica.

- 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE 5407-04-5 wiki. LookChem.

- Cas 5407-04-5,this compound. LookChem.

- Toxicity Studies of 3-dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage. National Toxicology Program.

- 3-(Dimethylamino)propyl chloride hydrochloride (CAS No: 5407-04-5) API Intermediate Manufacturers. apicule.

- This compound, 99%, 5407-04-5. Otto Chemie Pvt. Ltd.

- Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. National Toxicology Program.

- 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. Shree Ganesh Remedies Limited.

- 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5. ChemicalBook.

- 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE CAS#: 5407-04-5. Molbase.

- 3-Dimethylaminopropyl Chloride Hydrochloride. ChemBK.

- What is 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE and its Applications?. Guidechem.

- 3-Dimethylamino-1-propyl chloride 96 5407-04-5. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. apicule.com [apicule.com]

- 5. 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5 [ganeshremedies.com]

- 6. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochlor… [cymitquimica.com]

- 9. This compound, 99%, 5407-04-5 | Buy this compound, 99% India - Otto Chemie Pvt Ltd [ottokemi.com]

- 10. 3-二甲氨基丙基氯 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE CAS#: 5407-04-5 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 3-Dimethylaminopropylchloride Hydrochloride (DMPAC-HCl)

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Dimethylaminopropylchloride hydrochloride (DMPAC-HCl), a critical intermediate in the pharmaceutical and specialty chemical industries. Addressed to researchers, scientists, and drug development professionals, this document delves into the chemical and physical properties of DMPAC-HCl, explores its degradation pathways under various stress conditions, and outlines robust analytical methodologies for stability assessment. By integrating field-proven insights with established scientific principles, this guide aims to equip professionals with the necessary knowledge for the effective handling, storage, and quality control of this vital compound.

Introduction: The Pivotal Role of this compound

This compound (DMPAC-HCl), with the chemical formula C₅H₁₃Cl₂N, is a white to off-white crystalline solid that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it an essential precursor for a wide array of active pharmaceutical ingredients (APIs), including antidepressants, antihistamines, and antipsychotics.[2][3] The hydrochloride salt form enhances its stability and solubility, particularly in aqueous media, facilitating its use in various reaction conditions.[4]

Given its hygroscopic nature and potential for degradation, a thorough understanding of its stability profile is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide will provide a detailed exploration of the factors influencing the stability of DMPAC-HCl and the requisite conditions for its proper storage and handling.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of the physicochemical properties of DMPAC-HCl is essential for predicting its stability and developing appropriate analytical methods.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [1] |

| Molecular Formula | C₅H₁₃Cl₂N | [1] |

| Molecular Weight | 158.07 g/mol | [1] |

| Melting Point | 140-143 °C | |

| Solubility | Soluble in water | [5] |

| Hygroscopicity | Hygroscopic | [1] |

DMPAC-HCl is intrinsically stable under recommended storage conditions. A study conducted by the National Toxicology Program found no degradation of the bulk chemical when stored at ambient temperature under a headspace of inert gas and protected from light and moisture.[6] However, its hygroscopic nature is a critical factor to control, as the presence of moisture can initiate degradation pathways.

Degradation Pathways and Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Hydrolytic Degradation

DMPAC-HCl is susceptible to hydrolysis, particularly under alkaline conditions. The primary degradation pathway involves the nucleophilic substitution of the chloride ion by a hydroxide ion, leading to the formation of N,N-dimethyl-N-(3-hydroxypropyl)amine.[5]

-

Mechanism of Alkaline Hydrolysis:

Caption: Alkaline hydrolysis of DMPAC-HCl.

Under acidic conditions, the amine group is protonated, which may reduce its nucleophilicity and potentially slow down intramolecular reactions. However, the stability in acidic media should be experimentally verified.

Oxidative Degradation

While specific studies on the oxidative degradation of DMPAC-HCl are not extensively documented, the tertiary amine functionality is a potential site for oxidation. Reaction with oxidizing agents like hydrogen peroxide could lead to the formation of N-oxide derivatives.

-

Potential Oxidative Degradation Pathway:

Caption: Potential oxidation of DMPAC-HCl.

Photodegradation

As an alkyl halide, DMPAC-HCl may be susceptible to photodegradation. The carbon-chlorine bond can undergo homolytic cleavage upon exposure to UV light, generating radical intermediates.[7] These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

-

Conceptual Photodegradation Workflow:

Caption: Conceptual workflow for photodegradation.

Thermal Degradation

Thermal stress can lead to the decomposition of DMPAC-HCl. Hazardous decomposition products include hydrogen chloride and oxides of nitrogen.[5] The exact temperature at which significant decomposition occurs should be determined through thermogravimetric analysis (TGA).

Recommended Storage and Handling Conditions

Based on its physicochemical properties and stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of DMPAC-HCl:

-

Storage Temperature: Store in a cool, dry place.[3] Refrigeration may be advisable for long-term storage to minimize any potential degradation.

-

Container: Keep in a tightly closed container to prevent moisture uptake.[3]

-

Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[6]

-

Light: Protect from light to prevent photodegradation.[6]

-

Handling: Handle in a well-ventilated area.[3] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound can be an irritant.[4]

Shelf Life: When stored under these recommended conditions, DMPAC-HCl has a reported shelf life of up to 24 months.[3]

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for assessing the purity of DMPAC-HCl and for detecting and quantifying any degradation products that may form during stability studies.

Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to performing forced degradation studies on DMPAC-HCl.

Objective: To generate potential degradation products of DMPAC-HCl under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound (DMPAC-HCl)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of DMPAC-HCl in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Heat the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralize the samples with 0.1 N NaOH before analysis.

-

If no degradation is observed, repeat the experiment with 1 N HCl.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with 0.1 N HCl before analysis.

-

If significant degradation occurs rapidly, perform the study at a lower temperature.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

-

Photodegradation:

-

Expose a solution of DMPAC-HCl in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both the exposed and control samples.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid DMPAC-HCl in an oven at 60°C for 7 days.

-

Analyze the sample for any degradation.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (e.g., HPLC or GC-MS).

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the parent compound from its degradation products, allowing for accurate quantification of both.

-

Workflow for HPLC Method Development:

Caption: Workflow for stability-indicating HPLC method development.

Exemplary HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile impurities and degradation products. A validated GC-MS/MS method has been reported for the determination of DMPAC-HCl as a genotoxic impurity in clomipramine hydrochloride.

Key Parameters of a GC-MS/MS Method:

-

Column: DB-624 (or equivalent)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: A gradient program to separate DMPAC-HCl from other volatile components.

-

Detector: Mass Spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

Conclusion

The stability and proper storage of this compound are critical for ensuring the quality and safety of the pharmaceutical products in which it is a key intermediate. This technical guide has provided a comprehensive overview of the factors affecting its stability, including its hygroscopic nature and susceptibility to hydrolytic, oxidative, and photolytic degradation. Adherence to the recommended storage conditions—a cool, dry, well-ventilated area, protected from light and moisture, in a tightly sealed container—is essential for maintaining its integrity and achieving its maximum shelf life of 24 months.

Furthermore, the implementation of robust analytical methodologies, such as stability-indicating HPLC and GC-MS, is imperative for monitoring the purity of DMPAC-HCl and for identifying and quantifying any potential degradation products. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to establish effective stability programs and ensure the consistent quality of this vital chemical intermediate.

References

- Kumar, R., et al. (2021). method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 9(3), 121-131.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94308, 3-(Dimethylamino)propyl chloride hydrochloride.

- National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride.

- National Toxicology Program. (2000). Toxicity Studies of Dimethylaminopropyl Chloride, Hydrochloride (CAS No. 5407-04-5) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program Technical Report Series, (75), 1-G5.

- Sontara Organo Industries. (n.d.). Premium 3-Dimethylaminopropyl Chloride Hydrochloride.

- Waters. (n.d.). Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis of 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride.

- LookChem. (n.d.). Cas 5407-04-5,this compound.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

- ChemBK. (n.d.). 3-Dimethylaminopropyl Chloride Hydrochloride.

- SGRL. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5.

- ResearchGate. (2020). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation.

- Journal of the Chemical Society, Perkin Transactions 2. (1974). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride.

- Journal of Drug Delivery and Therapeutics. (2019). Stability Indicating HPLC Method Development: A Review.

- IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review.

- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Zenodo. (2024). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Imeglimin Hydrochloride.

- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.

- IJPPR. (2021). A Review on HPLC Method Development and Validation.

- Semantic Scholar. (2004). A practical approach to validation of HPLC methods under current good manufacturing practices.

- PubMed. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital.

- Chemical Science. (2023). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer.

- ResearchGate. (2013). Photodehalogenation of aryl halides.

Sources

- 1. 3-(Dimethylamino)propyl chloride hydrochloride | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]

- 3. darshanpharmachem.com [darshanpharmachem.com]

- 4. CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochlor… [cymitquimica.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Alkyl Halides [chemed.chem.purdue.edu]

Navigating the Synthesis Landscape: A Senior Application Scientist's In-Depth Technical Guide to Handling 3-Dimethylaminopropylchloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the intricate world of pharmaceutical and chemical synthesis, the mastery of handling reactive intermediates is paramount. 3-Dimethylaminopropylchloride hydrochloride (DMPC), a versatile alkylating agent, is a cornerstone in the synthesis of numerous active pharmaceutical ingredients. However, its utility is matched by its potential hazards. This guide provides a comprehensive framework for the safe and effective handling of DMPC, moving beyond rote procedures to elucidate the scientific rationale behind each precaution. Our focus is on creating a self-validating system of safety, ensuring that every step is grounded in a deep understanding of the compound's chemical nature.

Unveiling the Chemical Identity and Hazard Profile of DMPC

A thorough understanding of a chemical's properties is the foundation of safe handling. DMPC is a hygroscopic, white to off-white crystalline solid.[1][2] As a hydrochloride salt of a tertiary amine, it is readily soluble in water and polar organic solvents.[1][3][4]

The primary hazards associated with DMPC are its acute toxicity if swallowed, its propensity to cause skin and serious eye irritation, and its potential to cause respiratory irritation.[5][6] It is classified as an irritant and is harmful.[5][6] Long-term exposure may have adverse effects on aquatic life.[5]

Table 1: Physicochemical and Toxicological Data for this compound

| Property | Value | Source |

| CAS Number | 5407-04-5 | [5] |

| Molecular Formula | C5H13Cl2N | [4] |

| Molecular Weight | 158.07 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 140-143 °C | [7] |

| Solubility | Soluble in water | [1][3][4] |

| Hygroscopicity | Hygroscopic | [1][5] |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [5][6] |

| Skin Irritation | Category 2 (Causes skin irritation) | [5][6] |

| Eye Irritation | Category 2 (Causes serious eye irritation) | [5][6] |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | [5][6] |

The Cornerstone of Safety: A Multi-Layered Approach to Exposure Control

Effective risk mitigation hinges on a multi-layered strategy encompassing engineering controls, administrative controls, and personal protective equipment (PPE). This approach is not merely about compliance but about creating a robust safety culture.

Engineering Controls: The First Line of Defense

The primary engineering control for handling DMPC is a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of any dust or aerosols that may be generated. The causality here is the direct removal of airborne contaminants from the user's breathing zone. Ensure that the fume hood has a certified face velocity, typically between 80-120 feet per minute. Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Administrative Controls: Safe Work Practices

Administrative controls are the procedural embodiment of safety. Key practices for handling DMPC include:

-

Minimization: Use the smallest quantity of DMPC necessary for the experiment to minimize the potential for exposure and waste.

-

Designated Area: When working with larger quantities or for prolonged periods, establish a designated area within the laboratory for DMPC handling.

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6] If possible, purchase DMPC in a less dusty form or handle it in a glove box for highly sensitive operations.

-

No Eating or Drinking: Strictly prohibit eating, drinking, and smoking in the laboratory to prevent ingestion.[5]

-

Hand Hygiene: Wash hands thoroughly with soap and water after handling DMPC, even if gloves were worn.[6]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on a thorough risk assessment. The following PPE is mandatory when handling DMPC:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

-

Skin Protection: A lab coat and full-length pants are essential. For direct handling, chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.

-

Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Workflow for the responsible disposal of this compound.

Conclusion: Fostering a Culture of Inherent Safety

The safe handling of this compound is not a matter of simply following a checklist. It is about cultivating a deep-seated understanding of its chemical properties and potential hazards. By integrating the principles of engineering controls, administrative best practices, and the correct use of personal protective equipment, researchers can confidently and safely harness the synthetic potential of this valuable intermediate. This guide serves as a foundational document, but it is the continuous commitment to a culture of safety and inquiry that will ultimately protect the researchers, scientists, and drug development professionals who work at the forefront of innovation.

References

- Otto Chemie Pvt. Ltd. (n.d.). This compound, 99%, 5407-04-5.

- ChemBK. (n.d.). 3-Dimethylaminopropyl Chloride Hydrochloride.

- LookChem. (n.d.). Cas 5407-04-5,this compound.

- National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride.

- PubChem. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride.

- National Toxicology Program. (2001). Toxicity Studies of 3-Dimethylaminopropyl Chloride, Hydrochloride (CAS No. 5407-04-5) Administered by Gavage to F344/N Rats and B6C3F1 Mice.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochlor… [cymitquimica.com]

- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 6. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 7. ors.od.nih.gov [ors.od.nih.gov]

3-Dimethylaminopropylchloride hydrochloride reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 3-Dimethylaminopropylchloride Hydrochloride

Abstract

This compound (DMPAC-HCl), CAS 5407-04-5, is a bifunctional alkylating agent of significant importance in the pharmaceutical and chemical industries. Its utility as a synthetic intermediate stems from the presence of a reactive primary alkyl chloride and a tertiary amine, which can be protonated to enhance solubility and stability. This guide provides a comprehensive analysis of the reactivity profile of DMPAC-HCl, grounded in mechanistic principles and supported by practical, field-proven insights. We will explore its primary reaction pathways, including nucleophilic substitution and potential intramolecular cyclization, discuss its stability under various conditions, and provide validated experimental protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent.

Introduction and Physicochemical Properties